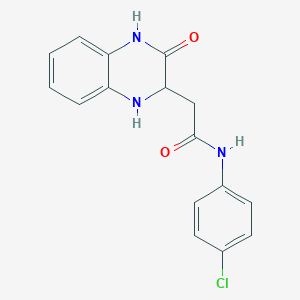

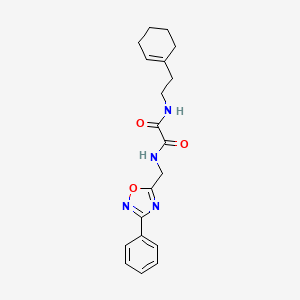

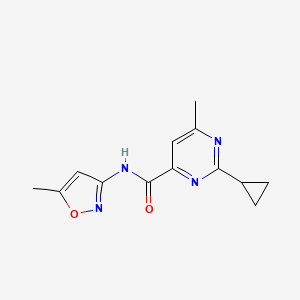

![molecular formula C17H17N5OS2 B2872423 1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1211613-08-9](/img/structure/B2872423.png)

1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential interactions. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Scientific Research Applications

Catalysis and Ligand Design

Research into the applications of compounds similar to 1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide has demonstrated their potential in the field of catalysis and ligand design. For instance, studies have explored the use of optically active pyrazole compounds in asymmetric allylic alkylation, highlighting the relevance of such compounds in synthesizing ligands for catalytic processes (Bovens, Togni, & Venanzi, 1993).

Polymerization Processes

These compounds have also shown promise in the area of polymerization. Research has indicated their effectiveness in catalyzing group transfer polymerization of various monomers, suggesting their utility in the synthesis of polymers (Raynaud et al., 2010).

Antineoplastic Activity

Significantly, certain pyrazole-thiazole derivatives have been investigated for their antineoplastic (anti-cancer) properties. Studies on analogues of these compounds have revealed their potential in inhibiting the growth of cancerous cells, making them a subject of interest in medicinal chemistry (Lalezari & Schwartz, 1988).

Materials Science

In the field of materials science, these compounds have been utilized in the synthesis and characterization of metal complexes. Studies have demonstrated their role in forming luminescent complexes, which might have applications in optoelectronics and sensing technologies (Z. and Chen, 2007).

Antiviral and Antimicrobial Activity

Research has also highlighted the potential of pyrazole-5-carboxamides in combating viral infections like the tobacco mosaic virus, suggesting their utility in developing antiviral agents (Zhang et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c1-8(2)22-12(7-9(3)21-22)16(23)20-17-19-11-5-6-13-14(15(11)25-17)18-10(4)24-13/h5-8H,1-4H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVRRDYNQPAVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

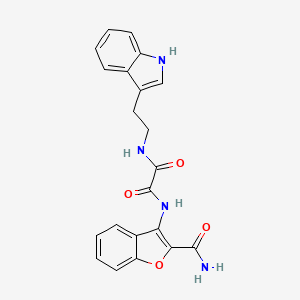

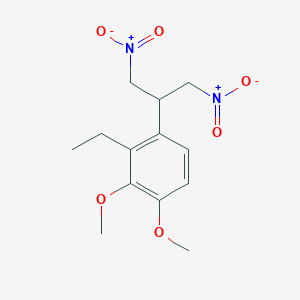

![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

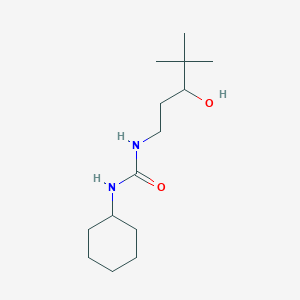

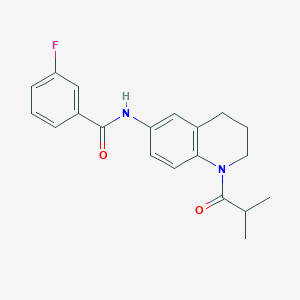

![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)

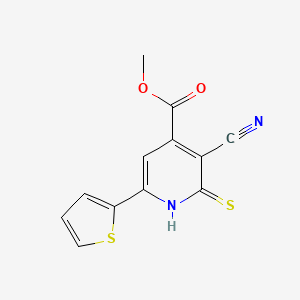

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)

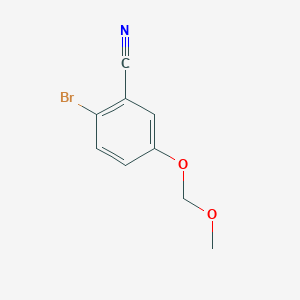

![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)